3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide
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Overview
Description
3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide, also known as PPOP, is a synthetic compound that has been studied for its potential applications in scientific research. PPOP is a member of the oxadiazole family of compounds, which have been shown to have a variety of biological activities. In
Mechanism of Action
The mechanism of action of 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide is not fully understood, but it is thought to involve the modulation of oxidative stress and inflammation. 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide has been shown to increase the expression of antioxidant enzymes and reduce the production of pro-inflammatory cytokines in vitro.
Biochemical and Physiological Effects:
3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In addition to its neuroprotective effects, 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide has also been shown to improve cognitive function in a mouse model of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide in lab experiments is its relatively low toxicity. 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further research. However, one limitation of using 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide. One area of interest is the development of 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide derivatives with improved solubility and bioavailability. Another area of interest is the investigation of 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide's potential applications in the treatment of other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, further research is needed to fully understand the mechanism of action of 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide and its potential applications in other fields of research, such as cancer biology and immunology.
Synthesis Methods
The synthesis of 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide involves the reaction of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid with m-toluidine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by column chromatography to yield 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide as a white crystalline solid.
Scientific Research Applications
3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. In one study, 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide was shown to have neuroprotective effects in a mouse model of Parkinson's disease. The researchers found that 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide was able to protect dopaminergic neurons from oxidative stress and prevent the loss of dopamine in the brain.
properties
IUPAC Name |
N-(3-methylphenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-13-6-5-9-15(12-13)19-16(22)10-11-17-20-18(21-23-17)14-7-3-2-4-8-14/h2-9,12H,10-11H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMERPRRGQZGCGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CCC2=NC(=NO2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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